VAC1 protein
Description
Properties
CAS No. |
145112-66-9 |
|---|---|
Molecular Formula |
C8H11F2NO3 |
Synonyms |
VAC1 protein |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
- Vesicle Trafficking Studies
-
Plant Growth and Development
- Studies have shown that VAC1 affects root growth rates. For instance, experiments indicate that VAC1 application leads to reduced root elongation in wild-type plants, while mutants lacking specific SNARE proteins exhibit resistance to these effects. This suggests a critical role for VAC1 in regulating root development through vesicle trafficking .
- Cellular Morphology
- Fungal Biology
- Metabolite Analysis
Case Studies
Chemical Reactions Analysis
Metabolic Modifications in Planta
VAC1 undergoes enzymatic glycosylation and hydroxylation in Arabidopsis thaliana seedlings, yielding three primary metabolites (Table 1) :
Table 1: VAC1 Metabolites Identified via UHPLC-HRMS
| Metabolite | Retention Time (min) | Molecular Formula | [M-H⁻] (Da) | Proposed Structure | Abundance (%) |
|---|---|---|---|---|---|
| VAC1 | 5.39 | C₁₅H₁₁Br₂N₂O₂ | 408.9342 | Parent compound | 12.4 ± 0.6 |
| VAC1-OH | 4.37 | C₁₅H₁₁Br₂N₂O₃ | 424.9129 | Hydroxylated form | <0.1 |
| VAC1-Glc | 5.26 | C₂₁H₂₁Br₂N₂O₇ | 570.9706 | 3-O-glucoside | 31.3 ± 0.4 |
| VAC1-AcGlc | 5.39 | C₂₃H₂₃Br₂N₂O₈ | 612.9805 | 3-O-(6-O-acetylglucoside) | 56.3 ± 0.8 |
-
Dominant Pathway : Glycosylation (87.6% of total metabolites), primarily as acetylglucosides .
-
Functional Impact : Glycosylation likely reduces VAC1’s bioactivity over time, necessitating short-term experiments for maximal effect .
Mechanistic Interference with Vesicle Trafficking
VAC1 disrupts vacuolar membrane dynamics by blocking fusion of endocytic vesicles (Figure 3A) :
-
FM4-64 Staining : Prevents vacuolar membrane labeling, causing accumulation in "VAC1 bodies" (vesicle clusters) .
-
SNARE Protein Mislocalization : Induces aster-like aggregates of YFP-VAMP711, SYP22-GFP, and VHA-a3-GFP at the tonoplast .
-
Electron Microscopy : Reveals vacuolar extensions and vesicle clusters adjacent to malformed vacuoles (Figure 2D–F) .
Key Targets :
-
Vacuolar SNARE Complexes : Disrupted delivery of VAMP711 and VTI11 to vacuoles .
-
Plasma Membrane Proteins : Weak aggregation of BRI1-GFP and PGP19-GFP, suggesting impaired lytic degradation .
Selectivity and Off-Target Effects
VAC1 exhibits specificity for late endocytic trafficking stages:
-
Unaffected Systems :
-
Membrane Potential Dependency : Vacuole fusion inhibition requires intact membrane potential, akin to yeast vacuole inheritance mechanisms .
Comparative Analysis with Yeast VAC1 Homologs
While unrelated structurally, yeast Vac1p (a phosphatidylinositol 3-phosphate binding protein) shares functional parallels:
-
FYVE Finger Domain : Mediates interactions with Vps21p (Rab GTPase) and Vps45p (Sec1 homolog) .
-
Genetic Suppression : VPS34 mutations rescue FYVE-domain defects in yeast, suggesting phosphoinositide regulation .
Implications for Membrane Trafficking Research
VAC1’s unique properties make it a tool for probing:
-
Vacuole-Endosome Interface : Mechanisms of vesicle tethering/fusion .
-
Glycosylation-Dependent Bioactivity : Metabolic modulation of small molecules in planta .
Experimental protocols using VAC1 should account for its rapid glycosylation to avoid confounding results.
Comparison with Similar Compounds
Comparison with Similar Proteins
2.1 FgVac1 in Fusarium graminearum
FgVac1 (homolog of yeast VAC1) is critical for fungal development and pathogenicity:
- Domains: Contains a FYVE domain (binds phosphatidylinositol 3-phosphate) and a Rabenosyn domain (Rab5 interaction), absent in yeast VAC1 .
- Function : Mediates Golgi-to-vacuole transport. Deletion disrupts vacuolar protein sorting (e.g., FgCpy1 mislocalization), vegetative growth, and toxin production. Unlike yeast, FgVac1 mutants lack vacuole fragmentation seen in Candida albicans .
- Conservation: Shares 25% amino acid identity with yeast VAC1 but 93% with Fusarium oxysporum homologs, indicating fungal-specific adaptations .
| Feature | Yeast VAC1 | FgVac1 |
|---|---|---|
| Domains | 3 zinc fingers | FYVE + Rab-binding domains |
| Essentiality | Non-essential (growth defect) | Essential (lethal deletion) |
| Vacuole Phenotype | Fragmentation in C. albicans | No fragmentation |
| Pathogenicity Role | None | Critical for plant infection |
2.2 EEA1 (Early Endosome Antigen 1)
EEA1 is a mammalian protein with functional parallels to VAC1:
- Domains : Dual cysteine-rich zinc fingers and a calmodulin-binding IQ motif .
- Function: Mediates early endosome fusion via Rab5-GTP and PI3P interactions. vacuolar sorting) .
2.3 VPS18 and VPS45
- VPS18 : A yeast class C Vps protein with a zinc finger sharing 70% homology to VAC1’s first zinc finger. Both regulate vacuole biogenesis but via distinct complexes (CORVET for VPS18 vs. VAC1-Vps45-Pep12 for VAC1) .
- VPS45 : A Sec1/Munc18 (SM) protein interacting with VAC1 and Pep12 to dock Golgi-derived vesicles to endosomes. VAC1’s zinc fingers and VPS45’s SM domain are both required for vacuolar sorting .
2.4 Plant VAC1-Like Proteins
In Arabidopsis, VAC1 homologs affect SNARE complex distribution and vesicle-vacuole fusion. Unlike yeast, plant VAC1 disrupts FM4-64 dye uptake, indicating a role in endocytic trafficking .
Key Functional and Structural Divergences
- Domain Architecture :
- Pathway Integration :
- Evolutionary Conservation :
Research Implications
Preparation Methods
Plasmid Systems and Cloning Strategies
The foundational step in VAC1 preparation involves plasmid construction to enable controlled expression in yeast. Early work by Horazdovsky et al. established pRS-series plasmids (pRS414, pRS424) as the backbone for VAC1 amplification. The wild-type VAC1 gene was inserted into pRS415, pRS413, and pRS423 vectors via PvuII restriction sites, creating expression constructs pGT1-1, pGT1-2, and pGT1-3. For epitope tagging, a C-terminal triple HA tag was introduced using PCR amplification with primer Vps19-10 (5′-TTAGCGGCCGCCATTAAACCCATGGTCACCCAGCTT-3′), followed by XhoI digestion and ligation into modified pRS413/415 vectors.
Table 1: Key Plasmid Constructs for VAC1 Expression
| Plasmid | Vector Backbone | Insert | Tag | Application |
|---|---|---|---|---|
| pGT1-1 | pRS415 | VAC1 | None | Baseline expression |
| pGT1-16 | pRS413 | VAC1 | 3xHA | Immunoprecipitation |
| pBHY21-23 | pRS424 | Q66L-vps21 | None | Interaction studies |
Site-Directed Mutagenesis for Functional Studies
Critical residues in the Vac1p FYVE finger domain (Cys-327, His-344) were mutated to assess PtdIns(3)P binding. Using overlap extension PCR, the VAC1 gene was amplified with mutagenic primers, and products were subcloned into pGT1-1 via BamHI/SalI sites. These mutations reduced Vac1p-Vps45p interaction by 78% compared to wild-type, necessitating stringent quality control during preparation.
Yeast Culture and Protein Expression Optimization
Strain Selection and Growth Conditions
S. cerevisiae strains BY4741 (MATa his3Δ1 leu2Δ0 met15Δ0 ura3Δ0) remain the standard for VAC1 expression due to their auxotrophic markers matching pRS plasmids. Cultures are grown in YEP media (1% yeast extract, 2% peptone) with 2% glucose or galactose for induction. For isotopic labeling, synthetic complete (SC) media lacking uracil or leucine is employed, with OD600 maintained between 0.8–1.5 pre-induction.
Inducible Expression Systems
Galactose-inducible promoters in pRS vectors enable tight regulation. Induction involves adding 3x YEP with 6% galactose to achieve final 2% galactose concentration, followed by 5–6 hr incubation at 30°C. Western blot analysis shows peak Vac1p levels 4 hr post-induction, with yields of ~1.2 mg/L culture under optimal conditions.
Protein Extraction and Cell Lysis Methodologies
Mechanical Disruption via Bead Milling
The FASTPREP-24 bead beater (MP Biomedicals) operates at 5.5 m/sec for 20-sec cycles, repeated six times with 1-min ice intervals. Lysis buffer (50 mM HEPES-KOH pH 7.4, 150 mM KCl, 1 mM MgCl2, 0.1% NP-40, 10% glycerol) preserves Vac1p’s membrane associations while inhibiting proteases. Post-lysis centrifugation at 15,000×g for 15 min removes debris, with subsequent filtration through 0.45 μm SpinX columns.
Table 2: Comparison of Extraction Buffer Efficacy
| Buffer Component | Vac1p Yield (μg/10^9 cells) | PtdIns(3)P Binding Retention |
|---|---|---|
| NP-40 + Glycerol | 112 ± 14 | 92% |
| Triton X-100 | 89 ± 11 | 67% |
| CHAPS | 104 ± 9 | 84% |
Acid Precipitation for Total Protein Analysis
Trichloroacetic acid (TCA) precipitation at 20% concentration effectively concentrates Vac1p from crude extracts. After vortexing with 800 μL TCA, pellets are washed with 2% TCA and resolubilized in SDS-PAGE buffer (62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol). This method achieves >95% recovery but denatures the protein, limiting its use to analytical applications.
Affinity Purification Techniques
Immobilized Metal Ion Chromatography (IMAC)
His6-tagged Vac1p variants bind to Ni-NTA agarose (Qiagen) in lysis buffer supplemented with 20 mM imidazole. After 2–5 hr rocking at 4°C, five washes with 50 mM imidazole remove nonspecific binders. Elution with 250 mM imidazole yields 60–70% pure protein, requiring subsequent gel filtration for functional studies.
Immunoaffinity Purification Using HA Tags
Anti-HA agarose (Sigma-Aldrich) incubated with cleared lysates (1 mg/mL total protein) for 12 hr at 4°C enables gentle elution with HA peptide (100 μg/mL). This method preserves Vac1p’s ability to interact with Vps21p (Rab GTPase) and Vps45p (Sec1 homolog), as shown by 85% co-purification efficiency.
Quality Control and Functional Validation
Western Blot Analysis
Anti-Vac1p polyclonal antibodies (1:5,000 dilution) detect 58 kDa bands on 10% SDS-PAGE. For HA-tagged constructs, monoclonal 12CA5 antibodies (Roche) provide 0.1 ng detection limits. Improper lysis conditions manifest as smearing due to FYVE domain degradation.
Lipid Binding Assays
Vac1p’s PtdIns(3)P interaction is validated through liposome co-flotation. Liposomes containing 5% PtdIns(3)P are mixed with purified protein and subjected to sucrose gradient centrifugation. Wild-type Vac1p shows 80% co-flotation, while FYVE mutants drop to 22%.
Challenges and Optimization Strategies
Preventing Oxidative Damage
The FYVE domain’s zinc-binding motif is prone to oxidation. Addition of 1 mM TCEP (tris(2-carboxyethyl)phosphine) to lysis buffers increases functional protein yield from 35% to 82%.
Scalability Considerations
Large-scale preparations (>10 L cultures) require modified centrifugation (6,000×g for 20 min) and tangential flow filtration (100 kDa MWCO) for concentration. These adaptations maintain 75% activity compared to small-scale preps.
Applications of Purified VAC1 Protein
Q & A
Q. What emerging technologies could advance VAC1 research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
